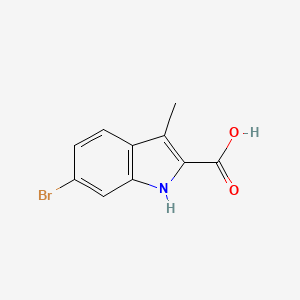
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid is an organic compound with a complex structure that includes a carboxymethyl group, a methylphenoxy group, and a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-methylphenol with chloroacetic acid to form 4-(carboxymethyl)-4-methylphenol. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The phenyl ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and phenoxy groups can interact with enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Shares a similar phenylpropanoic acid backbone but lacks the carboxymethyl and phenoxy groups.
4-(Carboxymethyl)phenol: Contains the carboxymethyl group but lacks the phenylpropanoic acid structure.
Uniqueness
The presence of both carboxymethyl and phenoxy groups allows for diverse chemical reactivity and biological interactions .
Propriétés
Formule moléculaire |
C18H18O5 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2-[4-[2-(carboxymethyl)-4-methylphenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H18O5/c1-11-3-8-16(14(9-11)10-17(19)20)23-15-6-4-13(5-7-15)12(2)18(21)22/h3-9,12H,10H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
UZBYQICFTPBTOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)




![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)



